molecular formula C16H17NO2S B6647071 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

货号 B6647071
分子量: 287.4 g/mol
InChI 键: ONVMTJYLJXIGJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid, also known as TD-1473, is a small molecule inhibitor that targets the gut-restricted receptor tyrosine kinase (RTK) EphB2. It has been studied extensively for its potential therapeutic applications in inflammatory bowel disease (IBD) and other related disorders.

作用机制

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid targets the gut-restricted RTK EphB2, which is involved in regulating inflammation and gut barrier function. By inhibiting EphB2, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid reduces inflammation and promotes gut barrier integrity, leading to a reduction in disease severity in IBD and other related disorders.
Biochemical and Physiological Effects:
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the gut. It also promotes the production of anti-inflammatory cytokines, such as IL-10. In addition, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been shown to increase the expression of tight junction proteins, which are essential for maintaining gut barrier integrity. These effects contribute to the reduction in inflammation and disease severity observed in preclinical studies.

实验室实验的优点和局限性

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in reducing inflammation and promoting gut barrier integrity in animal models of IBD. However, there are also limitations to using 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid in lab experiments. It is a relatively new compound that has not been extensively studied in humans. Its safety and efficacy in humans are still being evaluated in clinical trials.

未来方向

There are several future directions for research on 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid. One potential direction is to investigate its efficacy in other inflammatory disorders, such as psoriasis and rheumatoid arthritis. Another direction is to explore its potential as a combination therapy with other drugs used to treat IBD. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid and to optimize its dosing and administration in human patients.

合成方法

The synthesis of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid involves a series of chemical reactions, starting with the preparation of the key intermediate 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylic acid. This intermediate is then coupled with 2-(bromomethyl)phenylboronic acid to form the desired product, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid. The synthesis process has been optimized to yield high purity and high yield of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid.

科学研究应用

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been extensively studied for its potential therapeutic applications in IBD and other related disorders. In preclinical studies, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has shown promising results in reducing inflammation and promoting gut barrier integrity. It has also been shown to be effective in reducing disease severity in animal models of IBD. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid in human patients with IBD.

属性

IUPAC Name

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(19)9-12-3-1-2-4-13(12)10-17-7-5-15-14(11-17)6-8-20-15/h1-4,6,8H,5,7,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVMTJYLJXIGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。